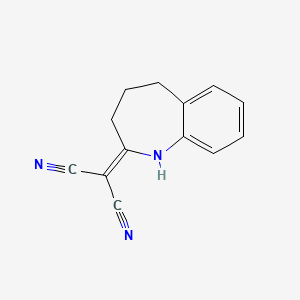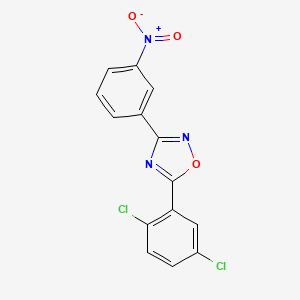
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a chemical compound that has been extensively researched for its potential applications in scientific research. This compound, also known as DMQX, is a potent antagonist of the AMPA receptor, which is a type of glutamate receptor that plays a crucial role in synaptic transmission and plasticity in the brain.
Mécanisme D'action
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine acts as a competitive antagonist of the AMPA receptor, which is a type of ionotropic glutamate receptor that mediates fast synaptic transmission in the central nervous system. By binding to the receptor and blocking its activation by glutamate, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine inhibits the excitatory neurotransmission mediated by the AMPA receptor. This results in a decrease in the strength of synaptic transmission and plasticity, which can have a variety of effects on neuronal function and behavior.
Biochemical and Physiological Effects:
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been shown to have a variety of biochemical and physiological effects in the central nervous system. By blocking the activation of the AMPA receptor, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine can decrease the strength of synaptic transmission and plasticity, which can affect neuronal function and behavior. 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has also been shown to have anticonvulsant and neuroprotective effects, making it a potential therapeutic agent for the treatment of neurological disorders such as epilepsy and stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is its potent antagonistic effects on the AMPA receptor, which makes it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. However, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine also has some limitations for lab experiments. Its complex synthesis method and high cost make it difficult to obtain in large quantities, which can limit its use in certain types of studies. Additionally, 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has a relatively short half-life in vivo, which can make it difficult to use in experiments that require long-term blockade of the AMPA receptor.
Orientations Futures
There are many potential future directions for research on 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. One area of interest is the development of more efficient and cost-effective synthesis methods for 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine, which could increase its availability for scientific research. Another area of interest is the development of more selective AMPA receptor antagonists, which could provide more specific insights into the role of this receptor in synaptic transmission and plasticity. Additionally, further research is needed to investigate the potential therapeutic applications of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine in the treatment of neurological disorders such as epilepsy and stroke.
Méthodes De Synthèse
The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine involves the reaction of 4,7-dimethyl-2-aminomethylquinazoline with 4-methyl-6-phenyl-2-pyrimidinyl chloride in the presence of a base and a solvent such as dimethylformamide (DMF). The resulting product is then purified using column chromatography to obtain pure 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine. The synthesis of 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been extensively studied for its potential applications in scientific research. Its potent antagonistic effects on the AMPA receptor make it a valuable tool for studying the role of this receptor in synaptic transmission and plasticity. 4,7-dimethyl-N-(4-methyl-6-phenyl-2-pyrimidinyl)-2-quinazolinamine has been used in a variety of studies to investigate the mechanisms underlying learning and memory, as well as the pathophysiology of various neurological disorders such as epilepsy, stroke, and Alzheimer's disease.
Propriétés
IUPAC Name |
4,7-dimethyl-N-(4-methyl-6-phenylpyrimidin-2-yl)quinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5/c1-13-9-10-17-15(3)23-21(25-19(17)11-13)26-20-22-14(2)12-18(24-20)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUCJVKVIHOLFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=C2C=C1)C)NC3=NC(=CC(=N3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(1-azepanyl)-2-oxoethyl]-7-ethyl-1H-indole-3-carbaldehyde](/img/structure/B5832000.png)



![ethyl 4-({[(4,6-dimethyl-2-pyridinyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5832018.png)


![2,4-dimethoxybenzaldehyde [4-(4-chlorophenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5832028.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-1-naphthamide](/img/structure/B5832067.png)


![2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B5832088.png)